molecular formula C8H7NO4S B13133966 5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide

5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide

Cat. No.: B13133966
M. Wt: 213.21 g/mol
InChI Key: OBINWPUAOZYNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: is a heterocyclic compound containing a thiophene ring with a nitro group at the 5-position and a sulfone group at the 2,2-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

    Substitution: Various substituted derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro or sulfone groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be used in the production of advanced materials, such as organic semiconductors or corrosion inhibitors. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The sulfone group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound is structurally similar but contains an amino group instead of a nitro group.

    5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound has two amino groups at the 5 and 6 positions.

    5-Acylamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound contains an acylamino group at the 5 position.

Uniqueness: 5-Nitro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of both a nitro group and a sulfone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, while the sulfone group enhances the compound’s stability and solubility. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-nitro-1,3-dihydro-2-benzothiophene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-9(11)8-2-1-6-4-14(12,13)5-7(6)3-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBINWPUAOZYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.